4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is a chemical compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-(Difluoromethoxy)benzo[d]oxazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-(Difluoromethoxy)benzo[d]oxazole+SOCl2→4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions, depending on the desired product.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions, owing to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, where its reactivity is harnessed for various synthetic transformations.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with biological molecules, which can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid
- 4-(Difluoromethoxy)benzo[d]oxazole-2-methyl ester
- 4-(Difluoromethoxy)benzo[d]oxazole-2-thiol
Uniqueness
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of various derivatives and enables its use in diverse scientific applications. Additionally, the presence of the difluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Properties
Molecular Formula |
C9H4ClF2NO3 |
---|---|
Molecular Weight |
247.58 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)8-13-6-4(15-8)2-1-3-5(6)16-9(11)12/h1-3,9H |
InChI Key |
PVUQZEQSVFZKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.